molecular formula C28H32N4O3 B15035531 (4-Methylphenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone

(4-Methylphenyl)[4-(4-nitro-3-{[4-(propan-2-yl)benzyl]amino}phenyl)piperazin-1-yl]methanone

Cat. No.: B15035531
M. Wt: 472.6 g/mol
InChI Key: PCXRVRYTQRQHPW-UHFFFAOYSA-N
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Description

5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group, a nitro group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE typically involves multi-step organic reactionsThe nitro group is then introduced via nitration, and finally, the aniline moiety is added through a coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the nitro and aniline groups can participate in redox reactions, affecting cellular processes. The compound may also inhibit certain enzymes, leading to its antimicrobial and antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is unique due to its combination of a piperazine ring with a 4-methylbenzoyl group, a nitro group, and an aniline moiety.

Properties

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

IUPAC Name

(4-methylphenyl)-[4-[4-nitro-3-[(4-propan-2-ylphenyl)methylamino]phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H32N4O3/c1-20(2)23-10-6-22(7-11-23)19-29-26-18-25(12-13-27(26)32(34)35)30-14-16-31(17-15-30)28(33)24-8-4-21(3)5-9-24/h4-13,18,20,29H,14-17,19H2,1-3H3

InChI Key

PCXRVRYTQRQHPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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